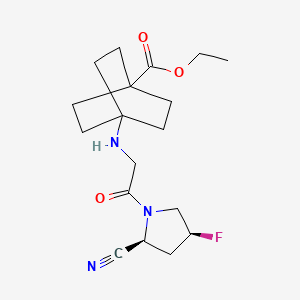

Bisegliptin

Übersicht

Beschreibung

Bisegliptin is a compound for the treatment of type 2 diabetes. It is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects.

Wissenschaftliche Forschungsanwendungen

1. Role in Treating Type 2 Diabetes Mellitus

Bisegliptin, classified under dipeptidyl peptidase-IV (DPP-IV) inhibitors or gliptins, is primarily utilized in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors are effective in glycemic control and can be used alone or in combination with other antidiabetic medications. They function alongside other drugs like insulin, sulfonylureas, thiazolidinediones, and metformin, providing an array of therapeutic options for diabetes management (Mohammad et al., 2022).

2. Neuroprotective Potential

Research indicates that chronic administration of gliptins, including bisegliptin, before an experimental stroke can induce neuroprotection. This finding is significant for reducing brain damage in patients with T2DM who are at high risk of stroke. The study highlights the importance of chronic pre-treatment for achieving this protective effect, which does not occur via GLP-1-receptor activation (Darsalia et al., 2016).

3. Cardiovascular Effects

Gliptins, including bisegliptin, have shown potential beneficial actions on blood vessels and the heart. These effects are realized through both GLP-1-dependent and independent mechanisms. By inhibiting DPP-4, they increase the concentration of peptides with potential vasoactive and cardioprotective effects. Clinical data suggest improvement in several cardiovascular risk factors in T2DM patients, including blood pressure regulation, lipid profile enhancement, and inflammatory marker reduction (Scheen, 2013).

4. Incretin-Independent Renal Protective Effects

Specifically, linagliptin, a member of the gliptin class, has been shown to have incretin-independent effects that may be beneficial in treating diabetic nephropathy. These effects are linked to the inhibition of interactions between DPP-4 and integrin β1, which helps prevent endothelial-mesenchymal transition and renal fibrosis (Zeisberg & Zeisberg, 2015).

Eigenschaften

CAS-Nummer |

862501-61-9 |

|---|---|

Produktname |

Bisegliptin |

Molekularformel |

C18H26FN3O3 |

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |

InChI |

InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |

InChI-Schlüssel |

AKFNKZFJBFQFAA-DIOPXHOYSA-N |

Isomerische SMILES |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |

SMILES |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |

Kanonische SMILES |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |

Aussehen |

Solid powder |

Andere CAS-Nummern |

862501-61-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bisegliptin |

Herkunft des Produkts |

United States |

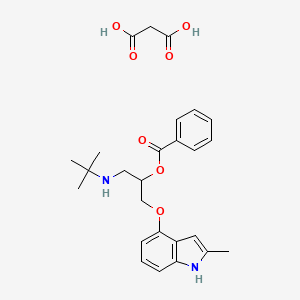

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)